molecular formula C15H10ClNO2 B1436749 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol CAS No. 648896-38-2

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol

Cat. No.: B1436749
CAS No.: 648896-38-2
M. Wt: 271.7 g/mol
InChI Key: LYSTVVWUURZPGM-UHFFFAOYSA-N
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Description

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol: is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a hydroxyphenyl group at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a chelator, binding to metal ions such as copper and zinc . This interaction can influence the activity of metalloenzymes and other metal-dependent proteins. Additionally, this compound has antimicrobial properties, interacting with bacterial and fungal enzymes to inhibit their growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its chelating properties can disrupt metal ion homeostasis within cells, leading to changes in signaling pathways that depend on metal ions . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors that require metal ions for their function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . This inhibition can lead to a decrease in the production of reactive oxygen species (ROS) and other metabolites that are generated by these enzymes. Additionally, this compound can modulate gene expression by binding to metal-responsive elements in the DNA, thereby influencing the transcription of metal-regulated genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity and metal chelation . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the disruption of metal ion homeostasis and the inhibition of essential metalloenzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in metal ion metabolism, such as metallothioneins and metal transporters . This compound can also affect metabolic flux by altering the availability of metal ions that are required for enzymatic reactions . Additionally, this compound can influence the levels of metabolites that are produced by metal-dependent enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through metal ion transporters, such as those for copper and zinc . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, this compound can be localized to the nucleus, where it can modulate gene expression by interacting with metal-responsive elements in the DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol typically involves the chlorination of quinolin-8-ol followed by the introduction of the hydroxyphenyl group. One common method involves the reaction of quinolin-8-ol with phosphorus oxychloride (POCl3) and chlorine gas to introduce the chlorine atom at the 5th position. The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using phenol and an appropriate acylating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It has been investigated for its potential antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It has been explored for its potential use in treating infections and as a chelating agent for metal ions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in various chemical processes.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol is unique due to the presence of the hydroxyphenyl group at the 7th position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-12-8-11(9-4-1-2-6-13(9)18)15(19)14-10(12)5-3-7-17-14/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSTVVWUURZPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739198
Record name 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648896-38-2
Record name 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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